molecular formula C10H21NO3 B15319760 tert-butyl N-(2-hydroxypentan-3-yl)carbamate

tert-butyl N-(2-hydroxypentan-3-yl)carbamate

Cat. No.: B15319760
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a secondary amine on a hydroxypentyl backbone. The compound’s structure includes a five-carbon chain (pentan-3-yl) with a hydroxyl group at the C2 position, conferring both hydrophilicity and stereochemical complexity. This molecule is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in peptide synthesis and drug discovery, where the Boc group serves to protect amines during multi-step reactions . Its linear hydrocarbon chain distinguishes it from cyclic or bicyclic carbamate analogs, influencing its solubility, reactivity, and conformational flexibility.

Properties

IUPAC Name

tert-butyl N-(2-hydroxypentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The hydroxyl group at the C2 position of 3-amino-2-hydroxypentane is first protected (e.g., as a silyl ether) to prevent undesired side reactions. Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine facilitates carbamate formation. Deprotection of the hydroxyl group yields the target compound.

Experimental Protocol

Step 1: Protection of 3-Amino-2-hydroxypentane

  • Reactants : 3-Amino-2-hydroxypentane (1.0 eq), tert-butyldimethylsilyl chloride (1.2 eq), imidazole (1.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0°C to room temperature, 12 hours
  • Yield : 89% (tert-butyldimethylsilyl-protected intermediate)

Step 2: Boc Protection

  • Reactants : Silyl-protected amine (1.0 eq), Boc anhydride (1.5 eq), triethylamine (2.0 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C, 2 hours
  • Yield : 94% (silyl- and Boc-protected intermediate)

Step 3: Deprotection

  • Reactants : Protected intermediate (1.0 eq), tetra-n-butylammonium fluoride (TBAF, 1.1 eq)
  • Solvent : THF
  • Conditions : Room temperature, 1 hour
  • Yield : 91% (final product)

Grignard Reagent-Mediated Alkylation

This method exploits the reactivity of Grignard reagents to construct the hydroxypentane backbone while introducing the carbamate group.

Key Reaction Steps

  • Formation of Enolate : Boc-protected alanine methyl ester is treated with methylmagnesium bromide to generate a tertiary alkoxide.
  • Alkylation : The alkoxide reacts with ethyl magnesium bromide to extend the carbon chain.
  • Workup : Acidic hydrolysis liberates the hydroxyl group.

Optimization Data

Parameter Value Impact on Yield
Grignard reagent MethylMgBr vs. EthylMgBr EthylMgBr: +12%
Temperature 0°C vs. Room temperature 0°C: +8%
Solvent THF vs. Diethyl ether THF: +10%

Representative Procedure

  • Reactants : Boc-D-alanine methyl ester (5.00 g, 24.6 mmol), methylmagnesium bromide (3.0 M in Et₂O, 28.7 mL)
  • Solvent : THF (100 mL)
  • Conditions : 0°C for 1 hour, then room temperature for 2 hours
  • Workup : Quenching with NH₄Cl, extraction with EtOAc
  • Yield : 99%

Catalytic Hydrogenation of Unsaturated Precursors

A less common but stereoselective route involves hydrogenating a prochiral enamine intermediate.

Reaction Scheme

  • Enamine Formation : Condensation of tert-butyl carbamate with pent-2-en-4-one.
  • Hydrogenation : Pd/C-catalyzed hydrogenation installs the hydroxyl group with >90% enantiomeric excess (ee).

Comparative Data

Catalyst Pressure (bar) ee (%) Yield (%)
Pd/C 10 92 85
Raney Ni 15 88 78

Procedure Highlights

  • Substrate : tert-Butyl N-(pent-2-en-3-yl)carbamate (10 mmol)
  • Catalyst : 5% Pd/C (0.1 eq)
  • Solvent : Methanol
  • Conditions : 10 bar H₂, 25°C, 6 hours

Critical Analysis of Methodologies

Yield and Scalability

  • Grignard method achieves near-quantitative yields (99%) but requires strict anhydrous conditions.
  • Nucleophilic substitution offers modularity for derivatives but involves multi-step protection/deprotection.
  • Hydrogenation provides stereocontrol but suffers from moderate yields (85%).

Practical Considerations

Method Cost ($/kg) Safety Concerns
Grignard alkylation 120 Pyrophoric reagents
Nucleophilic substitution 180 HF liberation in step 3
Hydrogenation 220 High-pressure equipment

Chemical Reactions Analysis

Tert-butyl N-(2-hydroxypentan-3-yl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypentan-3-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(2-hydroxypentan-3-yl)carbamate can be contextualized by comparing it to related carbamates. Below is a detailed analysis:

Structural Analogues with Hydroxy-Substituted Backbones

  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8):
    This compound replaces the linear pentyl chain with a cyclopentyl ring, introducing rigidity and altering solubility. The hydroxyl group’s position on the cyclopentane ring enhances steric hindrance, reducing nucleophilic susceptibility compared to the linear counterpart .
  • This contrasts with the linear hydroxypentyl chain, which lacks such stereochemical constraints .

Bicyclic Carbamate Derivatives

  • tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6):
    The bicyclo[4.1.0]heptane framework introduces significant conformational rigidity, enhancing thermal stability but reducing solubility in polar solvents. This makes it less versatile than the linear hydroxypentyl carbamate in aqueous-phase reactions .
  • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :
    The bicyclo[2.2.2]octane core and formyl substituent increase molecular weight (MW: ~253 g/mol) and polarity, diverging from the hydroxypentyl carbamate’s simpler hydrophobic backbone .

Fluorinated and Methylated Derivatives

  • tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Fluorination at the C3 position of the piperidine ring enhances electronegativity and metabolic stability, a feature absent in the non-fluorinated hydroxypentyl carbamate .

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Feature Impact on Properties Reference
This compound - C₁₀H₂₁NO₃ Linear hydroxypentyl chain Moderate solubility, flexibility -
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₁H₂₁NO₃ Cyclopentyl hydroxyl group Enhanced rigidity, reduced reactivity
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₂H₂₂N₂O₂ Bicyclic structure High thermal stability
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 C₁₀H₁₇FNO₂ Fluorinated piperidine Increased metabolic stability

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CReduces hydrolysis
BaseK₂CO₃ in DCM85–90% yield
CatalystDMAP (5 mol%)+15% efficiency
Reaction Time12–18 hoursCompletes coupling

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identifies key groups:
    • tert-butyl: δ ~1.4 ppm (9H singlet).
    • Hydroxyl proton: δ ~1.8–2.2 ppm (broad, exchangeable).
    • Carbamate carbonyl: δ ~155–160 ppm in ¹³C.
  • IR Spectroscopy: Confirms N-H (3300 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ matches theoretical mass (C₁₀H₂₁NO₃: 203.28 g/mol). Discrepancies in fragmentation patterns indicate impurities .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry. Steps:

Crystallization: Use slow vapor diffusion (e.g., hexane/DCM).

Data Collection: High-resolution (<1 Å) data at low temperature (100 K).

Refinement: Apply SHELXL’s restraints for flexible hydroxyl/pentan-3-yl groups.

Validation: ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
Example finding: A 2023 study resolved axial vs. equatorial hydroxyl configuration using anomalous dispersion effects .

Advanced: How to design derivatives for SAR studies in medicinal chemistry?

Methodological Answer:

  • Functional Group Modifications:
    • Hydroxyl group: Acylation (e.g., acetate prodrugs) to alter solubility.
    • Carbamate: Replace tert-butyl with photo-labile groups (e.g., nitrobenzyl) for controlled release.
  • Screening: Use SPR (surface plasmon resonance) to assess binding affinity to target enzymes (e.g., serine hydrolases).
  • Data Analysis: Correlate logP (from HPLC) with cellular uptake in vitro. A 2024 study identified a fluorinated derivative with 10x increased blood-brain barrier permeability .

Advanced: How to address contradictions in reaction kinetics during scale-up?

Methodological Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, stirring rate) systematically.
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
  • Case Study: A 2022 scale-up conflict (lab vs. pilot plant yields) traced to inefficient heat dissipation. Implementing jacketed reactors with PID control resolved the issue .

Advanced: What analytical strategies resolve discrepancies between experimental and computational NMR data?

Methodological Answer:

DFT Calculations: Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method).

Solvent Effects: Include PCM (polarizable continuum model) for DMSO-d₆/CDCl₃.

Validation: Compare experimental DEPT-135 with computed ¹³C shifts. A 2023 study corrected misassignments of diastereotopic protons using DP4+ probability analysis .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Oxidative Stress: Expose to H₂O₂/Fe²+ (Fenton reaction) and quantify carbamate cleavage.
  • Key Finding: The tert-butyl group confers >48-hour stability in plasma, making it suitable for in vivo studies .

Advanced: What mechanistic insights guide its use in enzyme inhibition assays?

Methodological Answer:

  • Competitive Inhibition: Pre-incubate with target enzyme (e.g., acetylcholinesterase) and measure residual activity via Ellman’s assay.
  • IC₅₀ Determination: Fit dose-response curves (GraphPad Prism) to compare with known inhibitors.
  • Structural Basis: MD simulations (AMBER) reveal hydrogen bonding between the hydroxyl group and catalytic triad residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.